molecular formula C2F5I B1347087 Pentafluoroiodoethane CAS No. 354-64-3

Pentafluoroiodoethane

Cat. No. B1347087
CAS RN: 354-64-3
M. Wt: 245.92 g/mol
InChI Key: UXPOJVLZTPGWFX-UHFFFAOYSA-N
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Description

Pentafluoroiodoethane, also known as Iodopentafluoroethane or Perfluoroethyl iodide, is a compound with the linear formula CF3CF2I . It has a molecular weight of 245.92 g/mol .


Synthesis Analysis

An efficient method for the synthesis of pentafluoroiodoethane from chloropentafluoroethane has been developed . The process involves the sulfinatodechlorination of CF3CF2Cl, followed by iodination, which can be conducted in one pot without further purification .


Molecular Structure Analysis

The molecular structure of Pentafluoroiodoethane is represented by the SMILES string FC(F)(F)C(F)(F)I and the InChI string 1S/C2F5I/c3-1(4,5)2(6,7)8 . The compound has a molecular formula of C2F5I .


Physical And Chemical Properties Analysis

Pentafluoroiodoethane has a vapor pressure of 738.9 mmHg at 10 °C, a refractive index n20/D of 1.339 (lit.), a boiling point of 12-13 °C (lit.), and a density of 2.085 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chromatography and Mass Spectrometry

Pentafluoroiodoethane is used in Chromatography and Mass Spectrometry applications . It helps in making these applications run efficiently and effectively, from the measuring apparatus needed for chromatography to the proteins used for sample manipulation during mass spectrometry .

Preparation of Perfluoroalkyl Iodides

Pentafluoroiodoethane is a well-known, valuable telogen that can be reacted with tetrafluoroethylene to form perfluoroalkyl iodides . This reaction is a significant step in the synthesis of various compounds .

Synthesis of Perfluorocarboxylic Acids

Perfluoroalkyl iodides, which are derived from Pentafluoroiodoethane, can be converted to perfluorocarboxylic acids . These acids are useful as emulsifiers and as intermediates for the synthesis of a variety of textile stain repellents .

Use in Organic Chemistry

In the field of Organic Chemistry , Pentafluoroiodoethane is used in the preparation of halogenated hydrocarbons . It’s involved in the replacement of hydrogen atoms by halogens .

Production of Fluorinated Compounds

Pentafluoroiodoethane is used in the production of various fluorinated compounds . These compounds have a wide range of applications in different industries, including pharmaceuticals, agrochemicals, and materials science .

Use as a Reagent in Chemical Synthesis

Pentafluoroiodoethane is used as a reagent in chemical synthesis . It’s involved in various chemical reactions, contributing to the formation of a wide range of chemical compounds .

Safety And Hazards

Pentafluoroiodoethane is classified as a compressed gas under pressure (H280), can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Future Directions

The market for Pentafluoroiodoethane is expected to grow, driven by factors such as evolving consumer demands, technological innovations, and favorable market conditions . Regular assessments of the Pentafluoroiodoethane market can empower businesses to make informed decisions, fostering innovation and competitiveness .

properties

IUPAC Name

1,1,1,2,2-pentafluoro-2-iodoethane
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InChI

InChI=1S/C2F5I/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPOJVLZTPGWFX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)I)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2F5I
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DSSTOX Substance ID

DTXSID8040149
Record name Pentafluoroiodoethane
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Molecular Weight

245.92 g/mol
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Physical Description

Liquid, Compressed gas; Boiling point = 12-13 deg C; [Sigma-Aldrich MSDS]
Record name Ethane, 1,1,1,2,2-pentafluoro-2-iodo-
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Record name Pentafluoroiodoethane
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Product Name

Pentafluoroiodoethane

CAS RN

354-64-3
Record name 1,1,1,2,2-Pentafluoro-2-iodoethane
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Record name Iodopentafluoroethane
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Record name Ethane, 1,1,1,2,2-pentafluoro-2-iodo-
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Record name IODOPENTAFLUOROETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and key spectroscopic data for Pentafluoroiodoethane?

A1: Pentafluoroiodoethane has the molecular formula C2F5I. Its structure consists of an ethyl group where all five hydrogen atoms are replaced by fluorine atoms, and one iodine atom is attached to the terminal carbon. Key spectroscopic data includes:

    Q2: How does Pentafluoroiodoethane behave under irradiation, and what are the implications of its photodissociation?

    A2: Pentafluoroiodoethane undergoes photodissociation when exposed to specific wavelengths of light.

      Q3: Are there any noteworthy reactions involving Pentafluoroiodoethane and how do they proceed?

      A3: Yes, several reactions highlight the chemical reactivity of Pentafluoroiodoethane:

        Q4: How does Pentafluoroiodoethane interact with group VB elements, and what is the significance of these reactions?

        A4: Pentafluoroiodoethane reacts with trimethyl-phosphine, -arsine, and -stibine to yield compounds of the form (CH3)2MC2F5, along with the corresponding tetramethylammonium iodide salt. [] These reactions showcase the ability of Pentafluoroiodoethane to act as a fluorinated alkylating agent for group VB elements, leading to the formation of mixed alkyl-perfluoroalkyl derivatives. These derivatives are of interest in various fields, including materials science and catalysis.

        Q5: What are the implications of ionic conductivity in Pentafluoroiodoethane?

        A5: Research has investigated the ionic conductivity of Pentafluoroiodoethane, which provides valuable information about the mobility of charged species within the compound. [] This property is essential for understanding its potential applications in electrochemical devices, such as batteries and fuel cells. High ionic conductivity is desirable for efficient charge transport in these applications.

        Q6: Can you elaborate on any efficient synthetic methods for Pentafluoroiodoethane?

        A6: One efficient method for synthesizing Pentafluoroiodoethane starts with chloropentafluoroethane (CF3CF2Cl). This method involves a two-step process:

        1. Iodination: The resulting sulfinate intermediate can be directly iodinated in the same reaction vessel without further purification, yielding Pentafluoroiodoethane (CF3CF2I) in good yield. []

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